Fmoc-l-dap(teoc)-oh
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Overview
Description
Fmoc-l-dap(teoc)-oh, also known as N-[(9H-fluoren-9-yl)methoxycarbonyl]-L-2,3-diaminopropionic acid (tert-butoxycarbonyl)-L-threo-β-phenylserine, is a chemical compound used in scientific research. It is a derivative of the amino acid L-2,3-diaminopropionic acid (L-DAP) and is commonly used in the synthesis of peptides and proteins.
Detailed synthesis method
Design of the Synthesis Pathway
The synthesis pathway for Fmoc-l-dap(teoc)-oh involves the protection of the amine group of l-dap with a teoc group, followed by coupling with Fmoc-Cl to form the Fmoc-l-dap(teoc) intermediate. The teoc group is then removed to yield the final product, Fmoc-l-dap-OH.
Starting Materials
l-dap, teoc-Cl, Fmoc-Cl, N,N-diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF), dichloromethane (DCM), triethylamine (TEA), acetic anhydride, pyridine, ethanol
Reaction
1. Dissolve l-dap in DMF and add TEA to adjust the pH to 8-9., 2. Add teoc-Cl to the solution and stir for 2-3 hours at room temperature to form teoc-l-dap., 3. Precipitate the teoc-l-dap with diethyl ether and dry under vacuum., 4. Dissolve the teoc-l-dap in DMF and add DIPEA to adjust the pH to 8-9., 5. Add Fmoc-Cl to the solution and stir for 2-3 hours at room temperature to form Fmoc-l-dap(teoc)., 6. Precipitate the Fmoc-l-dap(teoc) with diethyl ether and dry under vacuum., 7. Dissolve the Fmoc-l-dap(teoc) in a mixture of acetic anhydride and pyridine and stir for 2-3 hours at room temperature to remove the teoc group., 8. Quench the reaction with ethanol and precipitate the product with diethyl ether., 9. Purify the product by column chromatography using DCM/MeOH as the eluent., 10. Characterize the final product by NMR and mass spectrometry.
Scientific research application
Fmoc-l-dap(teoc)-oh is commonly used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides with a β-amino acid residue, which can be difficult to synthesize using traditional methods.
Mechanism of action
The mechanism of action of Fmoc-l-dap(teoc)-oh is not well understood. However, it is believed to act as a nucleophile in peptide synthesis, reacting with other amino acids to form peptide bonds.
Biochemical and physiological effects
Fmoc-l-dap(teoc)-oh does not have any known biochemical or physiological effects on its own. Its effects are limited to its use in peptide synthesis.
Advantages and limitations for lab experiments
One advantage of using Fmoc-l-dap(teoc)-oh in lab experiments is its ability to form peptide bonds with β-amino acids, which are difficult to synthesize using traditional methods. However, one limitation is its cost, as it is a relatively expensive reagent.
Future directions
Future research on Fmoc-l-dap(teoc)-oh could focus on developing more efficient and cost-effective methods for its synthesis, as well as exploring its potential use in the synthesis of new peptides and proteins with unique properties. Additionally, it could be used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-trimethylsilylethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6Si/c1-33(2,3)13-12-31-23(29)25-14-21(22(27)28)26-24(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRWRWUUAJJWNR-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-l-dap(teoc)-oh |
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